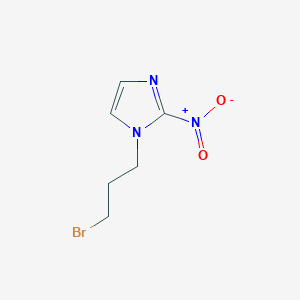
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 112086-66-5 . It has a molecular weight of 156.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.25 .
Scientific Research Applications
Chemoselective Synthesis
A study by Colella et al. (2018) developed a synthetic protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon used for the first time in a reaction with aromatic amines and sodium thiocyanate, leading to thiazoles useful in drug discovery programs. This methodology allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, demonstrating the versatility of thiazolyl derivatives in synthetic chemistry (Colella et al., 2018).
Potential Therapeutic Agents
Ramzan et al. (2018) synthesized novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton, evaluating their therapeutic potential against Alzheimer's disease and diabetes. The study showcases the importance of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine derivatives in developing potential therapeutic agents (Ramzan et al., 2018).
Heterocyclic Syntheses
Schöllkopf (1977) discussed the use of α-metalated isocyanides, derived from primary amines like this compound, in organic synthesis to produce various heterocycles. This research demonstrates the compound's role in forming structures like 2-oxazolines, 2-imidazolines, and 2-thiazolines, highlighting its utility in organic synthesis (Schöllkopf, 1977).
Antimicrobial and Antiproliferative Properties
A study by Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds for their antimicrobial and antiproliferative properties. The research found specific derivatives to exhibit high DNA protective ability and antimicrobial activity, indicating the potential of this compound derivatives in developing new therapeutic strategies (Gür et al., 2020).
Material Science Application
Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-aminothiazole derivatives, to form amine-treated polymers. This modification improved the thermal stability and biological activity of the polymers, showcasing the application of this compound derivatives in material science (Aly & El-Mohdy, 2015).
Safety and Hazards
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXWWDGEMQMCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112086-66-5 |
Source


|
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Azaspiro[4.5]decane](/img/structure/B180816.png)


![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)






